tert-butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate is a chemical compound that features a morpholine ring substituted with a tert-butyl ester group and a methylamino group
Preparation Methods
The synthesis of tert-butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as morpholine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the ester linkage.
Industrial Production: Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes.
Chemical Reactions Analysis
Tert-butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Tert-butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl (S)-2-((methylamino)methyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:
Tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate: This compound has a hydroxymethyl group instead of a methylamino group, leading to different reactivity and applications.
Tert-butyl (3S)-3-(methylamino)methyl)morpholine-4-carboxylate: The stereochemistry of the compound can influence its interactions and effectiveness in various applications.
Properties
IUPAC Name |
tert-butyl (2S)-2-(methylaminomethyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-6-15-9(8-13)7-12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVVDVAFPTYVMC-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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